molecular formula C12H18Cl2N2 B3213239 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 111453-54-4

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B3213239
CAS No.: 111453-54-4
M. Wt: 261.19
InChI Key: LQADNDJRIUBIRR-UHFFFAOYSA-N
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Description

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 1217827-86-5) is a bicyclic amine derivative with a rigid norbornane-like scaffold. Its structure comprises a bicyclo[2.2.1]heptane core substituted with two nitrogen atoms at positions 2 and 5, a benzyl group at position 2, and two hydrochloric acid counterions . This compound is stereochemically defined, typically reported in the (1S,4S) configuration, which influences its biological activity and synthetic applications . It serves as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and central nervous system (CNS) therapeutics .

The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for reaction optimization in medicinal chemistry workflows. Its molecular formula is C₁₂H₁₆N₂·2HCl, with a molecular weight of 261.19 g/mol .

Properties

IUPAC Name

2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADNDJRIUBIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method involves the use of a diazabicycloheptane derivative, which undergoes a substitution reaction with benzylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Purity Key Applications
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride C₁₂H₁₆N₂·2HCl 261.19 Benzyl Dihydrochloride ≥98% Kinase inhibitors, CNS drug intermediates
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride C₇H₁₂N₂·2HCl 201.11 Methyl Dihydrochloride ≥95% Chiral ligands in asymmetric catalysis
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride C₈H₁₈Cl₂N₂O 229.14 2-Methoxyethyl Dihydrochloride ≥95% Solubility-enhanced intermediates for biologics
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide C₁₂H₁₈Br₂N₂ 350.10 Benzyl Dihydrobromide ≥98% Heavy-atom derivatives for crystallography

Key Observations :

Substituent Effects : The benzyl group in the target compound enhances π-π stacking interactions in receptor binding, unlike the methyl or methoxyethyl groups in analogs .

Salt Form : The dihydrochloride form offers superior aqueous solubility compared to the dihydrobromide variant (solubility: >50 mg/mL vs. <10 mg/mL in water) .

Stereochemistry : The (1S,4S) configuration is critical for binding affinity in kinase inhibitors, whereas (1R,4R) analogs show reduced activity .

Pharmacological Data

  • Target Compound : Demonstrates IC₅₀ = 12 nM against JAK3 kinases, outperforming methyl analogs (IC₅₀ = 230 nM) due to benzyl-mediated hydrophobic interactions .
  • Dihydrobromide Analog : Used in X-ray crystallography to resolve binding modes in PDE4 inhibitors, leveraging bromine’s electron density .

Biological Activity

2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, also known by its CAS number 1217827-86-5, is a bicyclic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C12H18Cl2N2
  • Molecular Weight : 261.19 g/mol
  • CAS Number : 1217827-86-5
  • Structural Formula : The compound consists of a bicyclic structure that contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane. A notable study synthesized several dithiocarbamate derivatives of this compound and evaluated their antiproliferative effects on different cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cells.

Key Findings:

  • Compound 9e displayed significant antiproliferative activity with IC50 values of:
    • CaSki : 28 µg/mL
    • MDA-MB-231 : 18 µg/mL
    • SK-Lu-1 : 20 µg/mL
  • The compound induced apoptosis in tumor cells through a caspase-dependent pathway while showing selectivity for tumor cells over human lymphocytes, indicating a potential therapeutic window for cancer treatment .

The biological activity of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane is thought to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death without causing necrosis.
  • Selectivity for Tumor Cells : Its ability to preferentially induce apoptosis in cancer cells while sparing normal lymphocytes suggests a mechanism that could minimize side effects in therapeutic applications.

Safety Profile

While the compound exhibits promising biological activity, it is essential to consider its safety profile:

  • Toxicity : Classified as harmful if swallowed (H302) and may cause skin irritation (H315) and serious eye irritation (H319) according to safety data sheets .

Summary of Safety Data:

Hazard ClassificationDescription
Acute toxicity (Oral)Category 4
Skin corrosion/irritationCategory 2
Eye damage/irritationCategory 2A
Respiratory tract irritationCategory 3

Study on Antiproliferative Activity

In a comprehensive study published in Nature , researchers synthesized seven new derivatives based on the core structure of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane and evaluated their biological activities:

  • Methodology : The antiproliferative effects were assessed using the MTT assay across multiple cancer cell lines.
  • Results : Among the tested compounds, the most active derivative showed moderate activity against all three cancer cell lines with promising selectivity.

Implications for Drug Development

The findings from these studies suggest that derivatives of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane could serve as lead compounds in the development of new antitumor agents. Their unique structure allows for further chemical modifications to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride to improve yield and purity?

  • Methodological Answer : Utilize statistical design of experiments (DoE) to evaluate critical parameters such as reaction temperature, stoichiometry, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying interactions between variables . Characterization via HPLC or NMR (e.g., comparing spectra to PubChem data ) ensures purity.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 1H/13C NMR to validate molecular weight and stereochemistry. Cross-reference spectral data with PubChem entries (e.g., isomeric SMILES strings ) to confirm the bicyclic framework. X-ray crystallography may resolve ambiguities in stereochemical assignments .

Q. How should researchers assess the stability of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect changes in functional groups. Safety data sheets (SDS) recommend avoiding moisture and storing in inert atmospheres .

Q. What solvent systems are compatible with 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride for in vitro assays?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–7). Pre-saturate solvents with nitrogen to prevent oxidation. Note that benzylamine derivatives often require acidic conditions to maintain solubility .

Advanced Research Questions

Q. How can enantiomeric separation of this bicyclic diamine be achieved for chiral resolution studies?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to enhance enantioselectivity. Validate results using circular dichroism (CD) spectroscopy .

Q. What strategies mitigate data contradictions in catalytic applications of this compound (e.g., ligand behavior vs. substrate specificity)?

  • Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., variable substrate concentrations, temperature) to isolate ligand-substrate interactions. Use density functional theory (DFT) simulations to model electronic effects and steric hindrance. Cross-validate findings with crystallographic data .

Q. How does the protonation state of the diazabicyclo framework influence its biological activity?

  • Methodological Answer : Perform pH-dependent NMR titrations to identify protonation sites (e.g., amine groups). Correlate protonation states with bioactivity assays (e.g., enzyme inhibition) using buffered solutions at physiological pH. Refer to PubChem’s computed pKa values for preliminary predictions .

Q. What experimental protocols address discrepancies in toxicity profiles reported across studies?

  • Methodological Answer : Standardize toxicity assays (e.g., Ames test, cytotoxicity in HEK293 cells) under GLP conditions. Control variables such as impurity levels (quantified via LC-MS) and solvent residues. SDS documents emphasize that toxicological data for related bicyclic amines are incomplete, necessitating rigorous validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Reactant of Route 2
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

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